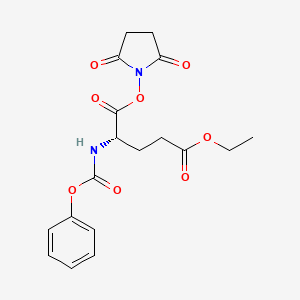
Z-L-glutamic acid gamma-methyl ester alpha-N-hydroxysuccinimide ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Z-L-glutamic acid gamma-methyl ester alpha-N-hydroxysuccinimide ester is a chemical compound with the molecular formula C11H17NO7. It is a derivative of L-glutamic acid, where the gamma-carboxyl group is esterified with methanol and the alpha-amino group is modified with an N-hydroxysuccinimide group. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The gamma-carboxyl group of L-glutamic acid is esterified with methanol under acidic conditions to form the gamma-methyl ester.
Activation with N-hydroxysuccinimide (NHS): The alpha-amino group of the gamma-methyl ester is activated using N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the alpha-N-hydroxysuccinimide ester.
Industrial Production Methods: The compound is typically synthesized in a controlled laboratory environment using the above-mentioned synthetic routes. Industrial production involves scaling up these reactions while maintaining precise control over reaction conditions to ensure product purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the alpha-amino group to an amine oxide.
Reduction: Reduction reactions can be performed on the ester group, leading to the formation of the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed:
Oxidation: Amine oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters or amides.
科学的研究の応用
Chemistry: The compound is used as a reagent in organic synthesis, particularly in peptide coupling reactions where it acts as an activating agent for carboxylic acids. Biology: It is employed in proteomics research for labeling and detecting proteins and peptides. Medicine: The compound is used in drug development and as a linker in the synthesis of pharmaceuticals. Industry: It finds applications in the production of biodegradable polymers and other materials.
作用機序
The compound exerts its effects through the activation of carboxylic acids, facilitating their reaction with amines to form amide bonds. The N-hydroxysuccinimide group enhances the electrophilicity of the carboxyl group, making it more reactive towards nucleophiles. The molecular targets and pathways involved include the formation of peptide bonds and the modification of protein structures.
類似化合物との比較
N-hydroxysuccinimide (NHS) esters of other amino acids: These compounds are structurally similar but differ in the amino acid backbone.
Activated esters of carboxylic acids: Other activated esters like pentafluorophenyl esters (PFP) are used for similar purposes in peptide synthesis.
Uniqueness: Z-L-glutamic acid gamma-methyl ester alpha-N-hydroxysuccinimide ester is unique due to its specific structural features, which make it particularly effective in certain applications, such as the selective labeling of proteins and peptides.
特性
IUPAC Name |
1-O-(2,5-dioxopyrrolidin-1-yl) 5-O-ethyl (2S)-2-(phenoxycarbonylamino)pentanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O8/c1-2-26-16(23)11-8-13(17(24)28-20-14(21)9-10-15(20)22)19-18(25)27-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3,(H,19,25)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMPTSKUYUOJDQ-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436973 |
Source


|
| Record name | CTK8G3860 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39538-31-3 |
Source


|
| Record name | CTK8G3860 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![L-Ornithine, N5-[[[(3,4-dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl)sulfonyl]amino]iminomethyl]-N2-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B8073965.png)
![(2R)-2-[(tert-butoxycarbonyl)(9H-xanthen-9-yl)amino]-3-carbamoylpropanoic acid](/img/structure/B8073971.png)
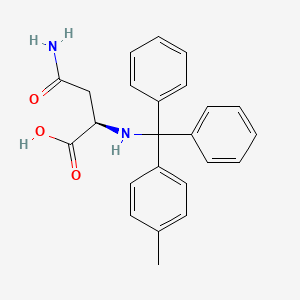

![D-Ornithine, N5-[[[(3,4-dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl)sulfonyl]amino]iminomethyl]-](/img/structure/B8073990.png)
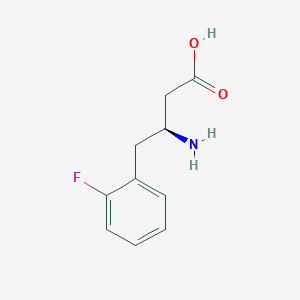
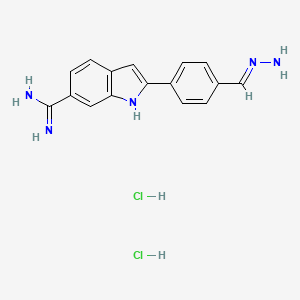
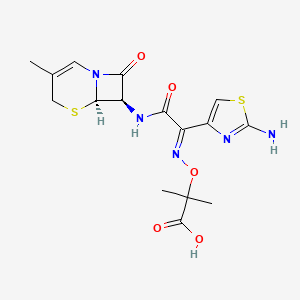
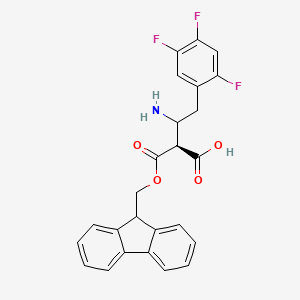
![trisodium;(3E)-4-oxo-5-[(2Z)-2-(2-oxonaphthalen-1-ylidene)hydrazinyl]-3-[(4-sulfonatonaphthalen-1-yl)hydrazinylidene]naphthalene-2,7-disulfonate](/img/structure/B8074041.png)
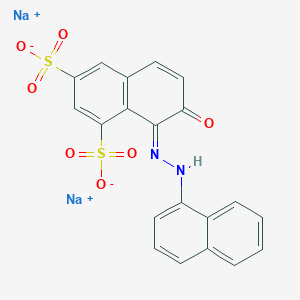
![L-threo-Pentonic acid,2,4,5-trideoxy-4-[[(1,1-dimethylethoxy)carbonyl]amino]-5-(1H-indol-3-yl)-](/img/structure/B8074058.png)
![D-Mannose,2-deoxy-2-[(1-oxopropyl)amino]-](/img/structure/B8074060.png)

